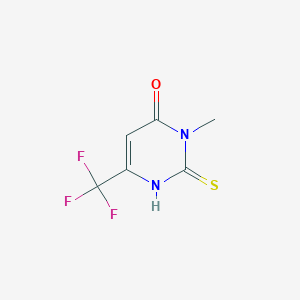

6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione

Description

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-11-4(12)2-3(6(7,8)9)10-5(11)13/h2H,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVGROOQCSFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione, with the CAS number 1695546-50-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on antimicrobial and antidiabetic activities, along with relevant case studies and data tables.

The molecular formula of this compound is C6H5F3N2OS. It features a pyrimidine ring substituted with a hydroxyl group and a trifluoromethyl group, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyrimidine derivatives, including this compound.

Case Study: Antimicrobial Efficacy

In one study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to ampicillin |

| Escherichia coli | 100 | About 50% of ampicillin efficacy |

The MIC values suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Antidiabetic Activity

The potential antidiabetic effects of this compound have also been investigated.

Case Study: Inhibition of Enzymatic Activity

In vitro studies demonstrated that this compound acts as an inhibitor of key enzymes involved in carbohydrate metabolism. The following table summarizes the IC50 values obtained during these assays:

| Enzyme Target | IC50 (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|

| α-Amylase | 4.58 | Acarbose | 1.58 |

| PTP1B | 0.91 | Ursolic Acid | 1.35 |

| DPPH (Antioxidant Assay) | 2.36 | Ascorbic Acid | 0.85 |

These findings indicate that the compound has substantial inhibitory effects on α-amylase and PTP1B, suggesting its potential utility in managing diabetes.

The biological activity of this compound is likely attributed to its ability to interact with enzyme active sites due to its structural characteristics. Molecular docking studies have provided insights into how this compound binds to target enzymes, enhancing our understanding of its mode of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogues:

4-Methyl-1-(4-methylphenyl)-6-phenyl-2(1H)-pyrimidinethione (3S)

- Substituents: 4-methyl, 1-(4-methylphenyl), 6-phenyl.

- Activity: Moderate ABCB1 inhibition.

- Structural Insight: The methyl group on the aromatic ring limits steric hindrance but reduces electron-donating effects compared to methoxy .

4-Methyl-1-(4-methoxyphenyl)-6-phenyl-2(1H)-pyrimidinethione (4S)

- Substituents: 4-methyl, 1-(4-methoxyphenyl), 6-phenyl.

- Activity: Threefold higher ABCB1 inhibition than 3S.

- Structural Insight: Methoxy group enhances electron density and hydrogen-bond acceptor capacity .

6-Amino-4-(trifluoromethyl)-2(1H)-pyrimidinethione Substituents: 6-amino, 4-CF₃. Activity: Not reported, but the amino group may enhance solubility and hydrogen-bond donor capacity compared to the target’s hydroxy group .

6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2)

- Substituents: 6-hydroxy, 4-carboxylic acid.

- Structural Insight: Carboxylic acid increases hydrophilicity but reduces membrane permeability compared to CF₃ .

Target Compound vs. Analogues:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.